

In-Depth Technical Guide to the Spectroscopic Data of Ethyl Brevifolincarboxylate

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Compound of Interest

Compound Name: Ethyl brevifolincarboxylate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl brevifolincarboxylate**, a natural product isolated from *Flueggea microcarpa*. The structural elucidation of this compound was significantly reliant on nuclear magnetic resonance (NMR) and other spectroscopic techniques. This document compiles the available data on its ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **Ethyl brevifolincarboxylate**, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data of Ethyl Brevifolincarboxylate (300 MHz, CDCl_3)

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Number of Protons	Assignment
1.30	t	7.0	3	-OCH ₂ CH ₃
3.14	d	18.0	1	H-4a
3.54	dd	18.0, 6.0	1	H-4b
4.28	q	7.0	2	-OCH ₂ CH ₃
4.54	d	6.0	1	H-1
7.20	s	1	H-10	

Table 2: ¹³C NMR Spectroscopic Data of Ethyl Brevifolincarboxylate (75 MHz, CDCl₃)

Chemical Shift (δ) (ppm)	Carbon Type	Assignment
14.1	CH ₃	-OCH ₂ CH ₃
38.9	CH ₂	C-4
45.8	CH	C-1
62.1	CH ₂	-OCH ₂ CH ₃
108.3	C	C-5a
116.0	CH	C-10
116.3	C	C-10b
136.8	C	C-6
140.2	C	C-8
141.0	C	C-7
143.8	C	C-9
158.4	C	C-10a
162.8	C=O	C-3
168.1	C=O	Ester C=O
195.2	C=O	C-5

Table 3: Infrared (IR) Spectroscopic Data of Ethyl Brevifolincarboxylate

Wavenumber (cm ⁻¹)	Description of Absorption
3350	O-H stretching (phenolic)
1735	C=O stretching (ester)
1680	C=O stretching (ketone)
1620, 1580	C=C stretching (aromatic)

Table 4: Mass Spectrometry (MS) Data of Ethyl Brevifolincarboxylate

m/z	Ion Type
320	$[M]^+$
291	$[M - C_2H_5]^+$
275	$[M - OC_2H_5]^+$
247	$[M - COOC_2H_5]^+$

Experimental Protocols

The spectroscopic data presented above were obtained through the following experimental procedures:

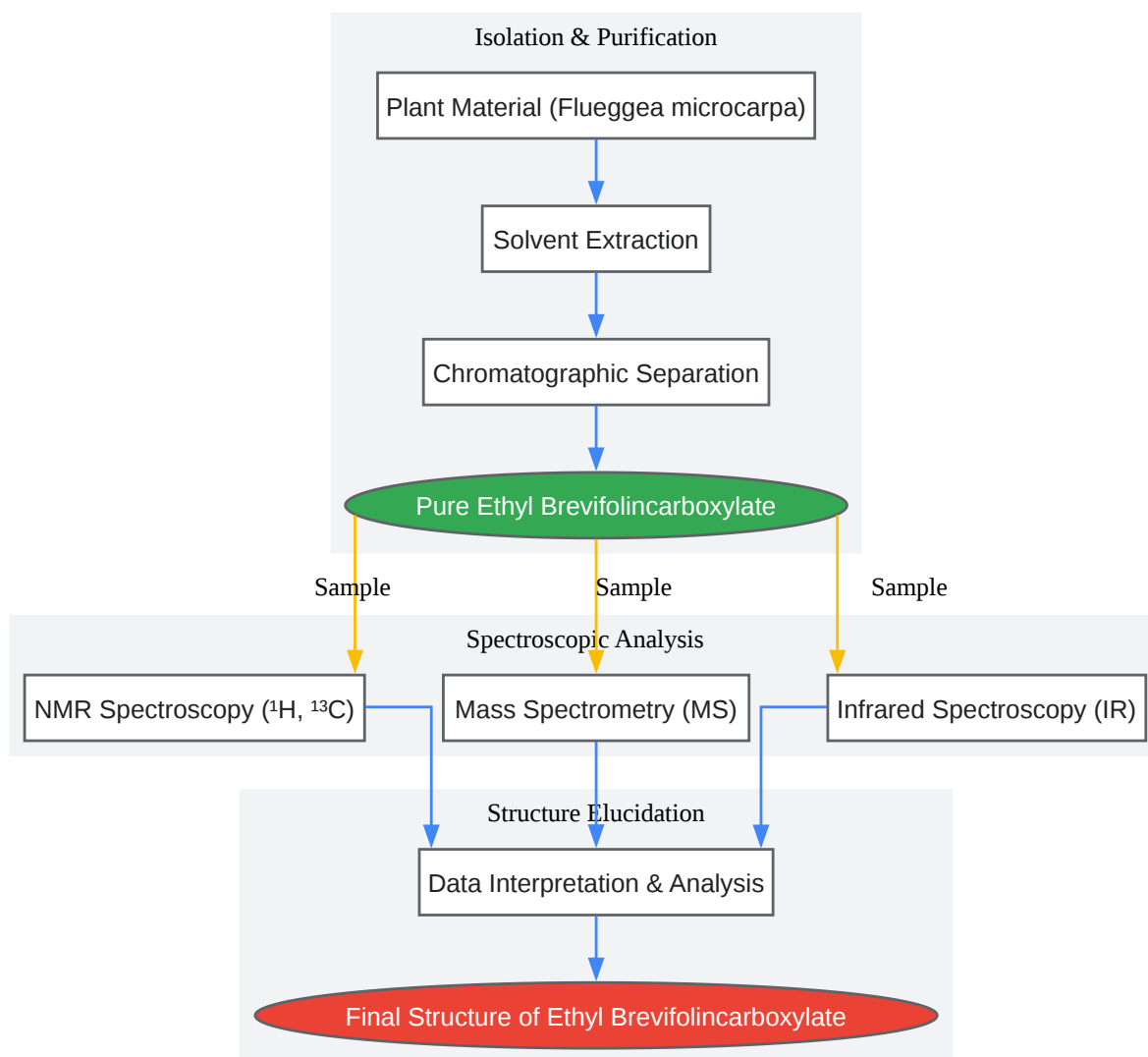
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectra were recorded on a Bruker spectrometer operating at 300 MHz and 75 MHz, respectively. The solvent used was deuterated chloroform ($CDCl_3$), with tetramethylsilane (TMS) serving as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Perkin-Elmer spectrophotometer. The sample was prepared as a potassium bromide (KBr) pellet. The absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS): The mass spectrum was recorded on a JEOL JMS-D300 mass spectrometer. The data is presented as the mass-to-charge ratio (m/z) of the detected ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Ethyl brevifolincarboxylate**.



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Caption: Workflow for the isolation and spectroscopic analysis of **Ethyl brevifolincarboxylate**.

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